molecular formula C12H9NO3 B6300125 2-(4-Hydroxyphenyl)nicotinic acid, 95% CAS No. 1258615-89-2

2-(4-Hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6300125
CAS RN: 1258615-89-2
M. Wt: 215.20 g/mol
InChI Key: YMKLWITWFQRFHY-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)nicotinic acid (2-HPN) is an important compound in the field of organic chemistry. It is a derivative of nicotinic acid, which is a common ingredient in many foods and supplements. 2-HPN has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects. It has been used in various scientific research applications and has the potential to be used in a range of laboratory experiments.

Mechanism of Action

2-(4-Hydroxyphenyl)nicotinic acid, 95% exerts its effects by binding to the nicotinic acid receptor (NAR). The NAR is a G-protein coupled receptor that is found in many tissues and organs. When 2-(4-Hydroxyphenyl)nicotinic acid, 95% binds to the NAR, it activates the receptor, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-Hydroxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of enzymes involved in fatty acid synthesis, as well as to modulate the activity of certain proteins involved in signal transduction pathways. It has also been shown to affect the expression of certain genes involved in metabolism and cell cycle regulation. In addition, 2-(4-Hydroxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(4-Hydroxyphenyl)nicotinic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, it is relatively stable and has a low toxicity profile. However, 2-(4-Hydroxyphenyl)nicotinic acid, 95% also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, its effects are not always consistent, which can make it difficult to replicate results.

Future Directions

There are several potential future directions for 2-(4-Hydroxyphenyl)nicotinic acid, 95% research. It could be used to study the role of nicotinic acid in metabolism and signal transduction pathways. It could also be used to investigate the potential therapeutic effects of nicotinic acid on various diseases and disorders. In addition, 2-(4-Hydroxyphenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on the nervous system. Finally, it could be used to investigate the effects of nicotinic acid on cell cycle regulation and apoptosis.

Synthesis Methods

The synthesis of 2-(4-Hydroxyphenyl)nicotinic acid, 95% is relatively straightforward, and can be accomplished using either a Grignard reaction or a Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with nicotinic acid in the presence of a base, such as sodium hydroxide. The Wittig reaction involves the reaction of a Wittig reagent with nicotinic acid in the presence of a base. Both reactions produce 2-(4-Hydroxyphenyl)nicotinic acid, 95% in high yields.

Scientific Research Applications

2-(4-Hydroxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the role of nicotinic acid in metabolism, as well as its effects on various cellular processes such as gene expression, cell cycle, and apoptosis. It has also been used to study the effects of nicotinic acid on the nervous system, as well as its potential therapeutic effects on various diseases and disorders.

properties

IUPAC Name

2-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-13-11/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKLWITWFQRFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686966
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258615-89-2
Record name 3-Pyridinecarboxylic acid, 2-(4-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258615-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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